molecular formula C6HF4NO2 B1580417 1,2,4,5-Tetrafluoro-3-nitrobenzene CAS No. 6257-03-0

1,2,4,5-Tetrafluoro-3-nitrobenzene

Cat. No. B1580417
CAS RN: 6257-03-0
M. Wt: 195.07 g/mol
InChI Key: YLNJZWIHZRLYRI-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrafluoro-3-nitrobenzene is a chemical compound with the CAS Number: 6257-03-0 . It has a molecular weight of 195.07 and can exist in either a liquid or solid form . It is used as an intermediate for medicine, pesticide, and liquid crystal material .


Synthesis Analysis

The synthesis of 1,2,4,5-Tetrafluoro-3-nitrobenzene involves the use of palladium diacetate and silver (I) oxide in 1-methyl-pyrrolidin-2-one at 100℃ for 15 hours . The reaction mixture is then diluted with ethyl ether, filtered through a pad of silica gel, and washed with water .


Molecular Structure Analysis

The molecular formula of 1,2,4,5-Tetrafluoro-3-nitrobenzene is C6HF4NO2 . The average mass is 195.071 Da and the monoisotopic mass is 194.994339 Da .


Chemical Reactions Analysis

1,2,4,5-Tetrafluoro-3-nitrobenzene can undergo various chemical reactions. For instance, it can react with thioureas to afford para substituted diaryl sulphides .

It has a high GI absorption and is BBB permeant . Its Log Kp (skin permeation) is -5.89 cm/s . It has a water solubility of 0.348 mg/ml .

Scientific Research Applications

Palladium-Catalyzed C-F Activation

1,2,4,5-Tetrafluoro-3-nitrobenzene and its derivatives are suitable substrates for palladium-catalyzed C-F bond arylation, offering a route to polyfluorinated 2-arylnitrobenzene systems. This process involves a significant interaction between the nitro group and the palladium catalyst, influenced by the presence of fluorine atoms on the ring (Cargill et al., 2010).

Nucleophilic Substitution in Pyridine Derivatives

Tetrafluoro-4-nitropyridine, related to 1,2,4,5-tetrafluoro-3-nitrobenzene, demonstrates considerable reactivity in nucleophilic substitution, showing distinct behavior compared to similar benzene derivatives. The orientation of nucleophilic attack is influenced by the pyridine-ring nitrogen (Chambers et al., 1966).

Synthesis of Tetrafluorobenzheterocycles

1,2,4,5-Tetrafluoro-3-nitrobenzene derivatives are used as intermediates in synthesizing tetrafluorobenzimidazoles, -triazoles, and -quinoxalines. These compounds, especially tetrafluoro-1,2-phenylenediamine, are versatile for creating various tetrafluorobenzheterocycles (Heaton et al., 1997).

Formation of Transition Metal Complexes

Tetrafluorocatechol, structurally related to 1,2,4,5-tetrafluoro-3-nitrobenzene, forms complexes with transition metals, acting as a chelating ligand. However, its applicability as a ligand is limited compared to other halogenated organic molecules (Macdonald et al., 1971).

Conducting Polymer Research

1,2,4,5-Tetrafluoro-3-nitrobenzene derivatives are synthesized for conducting polymer research. These compounds can be converted into various derivatives, such as tetrafluoro-3,6-bis(diethylphosponylmethyl)benzene, useful for fluorinating polyphenylenevinylene and other materials (Krebs & Jensen, 2003).

Photocatalyzed Benzylic Fluorination

1,2,4,5-Tetrafluoro-3-nitrobenzene plays a role in photocatalyzed oxidation reactions. It provides a route to electron-deficient benzylic fluorides, a metal-free and mild process, highlighting its potential in synthetic chemistry (Bloom et al., 2014).

Luminescent Sensor Development

Derivatives of 1,2,4,5-tetrafluoro-3-nitrobenzene, such as zinc-based metal-organic frameworks with nitrobenzene components, have been developed as sensitive luminescent sensors for detecting various substances in water and ethanol (Xu et al., 2020).

Polyfluorinated Nitroxide Radicals

Polyfluorinated nitroxide radicals derived from perfluoroiodobenzene, related to 1,2,4,5-tetrafluoro-3-nitrobenzene, are utilized in cross-coupling reactions. These stable radicals highlight the application of fluorinated compounds in organic synthesis and material science (Politanskaya et al., 2020).

Safety and Hazards

The compound has a signal word of “Warning” and its hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

1,2,4,5-tetrafluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF4NO2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNJZWIHZRLYRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340799
Record name 1,2,4,5-Tetrafluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4,5-Tetrafluoro-3-nitrobenzene

CAS RN

6257-03-0
Record name 1,2,4,5-Tetrafluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,5-tetrafluoro-3-nitrobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the electrochemical reduction of 1,2,4,5-tetrafluoro-3,6-dinitrobenzene?

A1: The electrochemical reduction of 1,2,4,5-tetrafluoro-3,6-dinitrobenzene in N,N-dimethylformamide leads to the formation of several products, one of which is 1,2,4,5-tetrafluoro-3-nitrobenzene []. This finding is significant because it demonstrates a selective C-N bond cleavage. Instead of a complete reduction of the nitro groups, the reaction yields a product with one nitro group replaced by a hydrogen atom. This selectivity could be valuable for synthesizing specific fluorinated aromatic compounds.

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